4-(1H-Indol-1-yl)-1-oxobutan-2-yl piperidine-3-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Representation

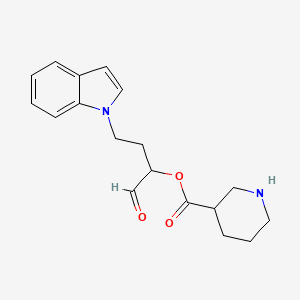

The systematic IUPAC name for this compound is derived from its piperidine core and esterified side chain. The parent structure is piperidine-3-carboxylic acid, with a carboxylate ester functional group at position 3. The esterifying alcohol component is 4-(1H-indol-1-yl)-1-oxobutan-2-ol, which introduces a four-carbon chain featuring a ketone group at position 1 and an indole substituent at position 4.

IUPAC Name :

4-(1H-Indol-1-yl)-1-oxobutan-2-yl piperidine-3-carboxylate

Structural Breakdown :

- Piperidine-3-carboxylate : A six-membered heterocyclic ring with a nitrogen atom at position 1 and a carboxylate group at position 3.

- 4-(1H-Indol-1-yl)-1-oxobutan-2-yl : A butan-2-yl chain with:

- A ketone group (-C=O) at carbon 1.

- A 1H-indol-1-yl group (indole substituted at the nitrogen atom) at carbon 4.

The indole moiety consists of a bicyclic structure with a benzene ring fused to a pyrrole ring, where the substitution at position 1 distinguishes it from naturally occurring indole derivatives, which typically feature substitutions at position 3. This positional variation is critical for differentiating its chemical and potential pharmacological properties from related compounds.

Alternative Chemical Designations and Registry Numbers

While the compound itself is not directly cataloged in the provided search results, analogous structures offer insights into potential identifiers and naming conventions:

Hypothetical Synonyms :

- Piperidin-3-yl 4-(1H-indol-1-yl)-1-oxobutane-2-carboxylate

- 1-Oxo-4-(indol-1-yl)butan-2-yl piperidine-3-carboxylate

Registry Number Considerations :

- Compounds with similar piperidine-indole frameworks, such as ethyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate (PubChem CID 18554034) and L 779976 (PubChem CID 9873146), are assigned unique identifiers like CHEMBL286471 and CAS numbers. These examples suggest that the target compound, if synthesized, would likely receive a distinct CAS or CHEMBL identifier.

Structural Analogues :

- Ethyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate : Shares a piperidine-carboxylate core but differs in the indole substitution (position 3 vs. 1) and the presence of an oxoacetyl group.

- L 779976 : A piperidine-carboxamide derivative with indole and benzimidazole substituents, highlighting the versatility of piperidine scaffolds in medicinal chemistry.

Structural Relationship to Novel Psychoactive Substances

The structural features of this compound align with motifs observed in synthetic NPS, particularly those designed to mimic traditional psychotropic agents while circumventing legal restrictions.

Key Structural Elements :

- Indole Motif : Indole derivatives are prevalent in psychedelic compounds (e.g., psilocybin) and synthetic cannabinoids. The 1H-indol-1-yl group in this compound is atypical, as most bioactive indoles (e.g., tryptamines) feature substitutions at position 3. This positional shift may alter receptor binding profiles.

- Piperidine Core : Piperidine is a common scaffold in pharmaceuticals (e.g., analgesics, stimulants) and NPS. For example, tebapivat (DrugBank), an investigational drug, incorporates a piperidine ring modified with heterocyclic substituents.

- Esterified Side Chain : The 1-oxobutan-2-yl group introduces a ketone and flexible alkyl chain, which could enhance lipid solubility and blood-brain barrier penetration—a hallmark of psychoactive compounds.

Comparison to Known NPS :

- Synthetic Cannabinoids : Many feature indole or indazole cores linked to aliphatic or aromatic esters. For instance, compounds like JWH-018 use a naphthoylindole structure, whereas the target compound replaces the naphthoyl group with a piperidine-carboxylate.

- Tryptamine Analogues : Structural modifications such as alkyl chain elongation or ketone introduction are common in "designer" tryptamines (e.g., 4-HO-MET). The ketone at position 1 in this compound could modulate serotonin receptor affinity.

Table 1: Structural Features of Selected Piperidine-Indole Compounds

Properties

Molecular Formula |

C18H22N2O3 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(4-indol-1-yl-1-oxobutan-2-yl) piperidine-3-carboxylate |

InChI |

InChI=1S/C18H22N2O3/c21-13-16(23-18(22)15-5-3-9-19-12-15)8-11-20-10-7-14-4-1-2-6-17(14)20/h1-2,4,6-7,10,13,15-16,19H,3,5,8-9,11-12H2 |

InChI Key |

FASLDOZNTLTFDE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C(=O)OC(CCN2C=CC3=CC=CC=C32)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-1-yl)-1-oxobutan-2-yl piperidine-3-carboxylate typically involves the reaction of an indole derivative with a piperidine carboxylate under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole, facilitating its nucleophilic attack on the piperidine carboxylate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-1-yl)-1-oxobutan-2-yl piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The carbonyl group in the oxobutan moiety can be reduced to form alcohol derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include indole-2,3-dione derivatives, alcohol derivatives, and various substituted piperidine derivatives.

Scientific Research Applications

4-(1H-Indol-1-yl)-1-oxobutan-2-yl piperidine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1H-Indol-1-yl)-1-oxobutan-2-yl piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally or functionally related molecules. The evidence provided () details the synthesis of a distinct compound, UHC1, which shares only partial structural motifs (e.g., indole derivatives) but differs significantly in its substituents and pharmacological targets.

Structural and Functional Differences:

Pharmacological Considerations:

Biological Activity

The compound 4-(1H-Indol-1-yl)-1-oxobutan-2-yl piperidine-3-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of indole derivatives, which are known for their diverse biological activities. Its structure includes an indole moiety linked to a piperidine ring, contributing to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities, including:

- Anticancer activity : Indole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer types.

- Neuroprotective effects : Some studies suggest that indole derivatives can protect neuronal cells from oxidative stress and apoptosis.

- Modulation of neurotransmitter systems : The piperidine component may interact with neurotransmitter receptors, influencing mood and cognition.

The mechanisms through which This compound exerts its biological effects include:

- Inhibition of Kinases : Similar compounds have shown activity against various kinases involved in cell signaling pathways related to cancer and inflammation.

- Apoptosis Modulation : Indole derivatives can activate or inhibit apoptotic pathways, leading to cell death in cancer cells while sparing normal cells.

- Antioxidant Activity : The compound may possess antioxidant properties that help mitigate oxidative damage in cells.

Research Findings

Recent studies have provided insights into the biological activity of related compounds:

Case Study 1: Anticancer Activity

A study evaluated a series of indole-based compounds for their anticancer properties. The results indicated that certain derivatives significantly reduced cell viability in osteosarcoma cell lines, with IC50 values ranging from 10 nM to 100 nM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of indole derivatives. In vitro assays demonstrated that these compounds could reduce oxidative stress markers in neuronal cells by up to 50%, suggesting a protective role against neurodegenerative conditions .

Data Table: Biological Activities of Related Indole Derivatives

| Compound Name | Biological Activity | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | Anticancer | 50 | Apoptosis induction |

| Compound B | Neuroprotective | 25 | Antioxidant activity |

| Compound C | Kinase inhibition | 30 | Cell signaling modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.